molecular formula C17H20Cl2N2O3S2 B2629268 2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide CAS No. 2034343-54-7

2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide

Cat. No.: B2629268
CAS No.: 2034343-54-7
M. Wt: 435.38
InChI Key: NKJTWSVOQLIWTC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, chlorine atoms, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination of the aromatic ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or halide precursor.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A simpler compound with similar chlorine substitutions on an aromatic ring.

    2,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide: Another compound with a furan ring and chlorine substitutions.

Uniqueness

2,4-dichloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylbenzenesulfonamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

2,4-dichloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3S2/c1-12-8-17(15(19)9-14(12)18)26(22,23)20-10-16(13-2-5-24-11-13)21-3-6-25-7-4-21/h2,5,8-9,11,16,20H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJTWSVOQLIWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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